Cas no 1020718-77-7 (Dimethyl 1H-indole-2,5-dicarboxylate)

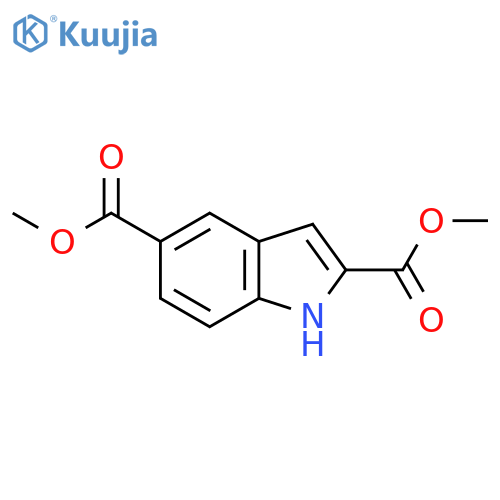

1020718-77-7 structure

商品名:Dimethyl 1H-indole-2,5-dicarboxylate

CAS番号:1020718-77-7

MF:C12H11NO4

メガワット:233.220043420792

CID:4821219

Dimethyl 1H-indole-2,5-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- dimethyl 1H-indole-2,5-dicarboxylate

- Dimethyl 1H-indole-2,5-dicarboxylate

-

- インチ: 1S/C12H11NO4/c1-16-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)17-2/h3-6,13H,1-2H3

- InChIKey: IRFLCTTTYUAWHQ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC2C=C(C(=O)OC)C=CC=2N1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 318

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 68.4

Dimethyl 1H-indole-2,5-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199010595-25g |

Dimethyl 1H-indole-2,5-dicarboxylate |

1020718-77-7 | 95% | 25g |

$1688.40 | 2023-09-04 | |

| Alichem | A199010595-5g |

Dimethyl 1H-indole-2,5-dicarboxylate |

1020718-77-7 | 95% | 5g |

$676.70 | 2023-09-04 | |

| Alichem | A199010595-10g |

Dimethyl 1H-indole-2,5-dicarboxylate |

1020718-77-7 | 95% | 10g |

$1105.50 | 2023-09-04 |

Dimethyl 1H-indole-2,5-dicarboxylate 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1020718-77-7 (Dimethyl 1H-indole-2,5-dicarboxylate) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬